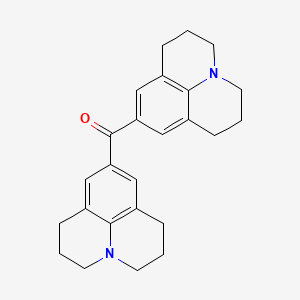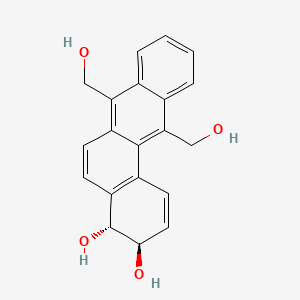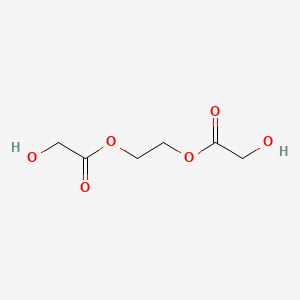
Ethylene bis(hydroxyacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethylene bis(hydroxyacetate) is an organic compound with the molecular formula C₆H₁₀O₆ and a molecular weight of 178.14 g/mol . It is a colorless to slightly yellow liquid with a sweet taste. This compound is soluble in water and many organic solvents but insoluble in fatty hydrocarbon solvents .
準備方法
Synthetic Routes and Reaction Conditions
Ethylene bis(hydroxyacetate) can be synthesized through the esterification of ethylene glycol with glycolic acid. The reaction typically involves heating ethylene glycol and glycolic acid in the presence of a catalyst, such as sulfuric acid, to promote ester formation. The reaction conditions include maintaining a temperature of around 100-120°C and removing water formed during the reaction to drive the equilibrium towards the product .
Industrial Production Methods
In an industrial setting, the production of ethylene bis(hydroxyacetate) follows a similar esterification process but on a larger scale. The reaction is carried out in a continuous reactor with efficient removal of water and by-products. The use of high-purity reactants and optimized reaction conditions ensures a high yield and purity of the final product .
化学反応の分析
Types of Reactions
Ethylene bis(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into ethylene glycol and glycolic acid.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace hydroxyl groups.
Major Products Formed
Oxidation: Glycolic acid and oxalic acid.
Reduction: Ethylene glycol and glycolic acid.
Substitution: Various esters and ethers depending on the substituent introduced.
科学的研究の応用
Ethylene bis(hydroxyacetate) has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is investigated for its potential use in drug delivery systems and as a biodegradable polymer.
Industry: It is used in the production of resins, coatings, and adhesives
作用機序
The mechanism by which ethylene bis(hydroxyacetate) exerts its effects involves its ability to undergo esterification and hydrolysis reactions. These reactions allow it to interact with various molecular targets and pathways, facilitating the formation of polymers and other complex molecules. The hydroxyl groups in its structure enable it to form hydrogen bonds and interact with other functional groups, enhancing its reactivity and versatility .
類似化合物との比較
Similar Compounds
Ethylene glycol: A diol with two hydroxyl groups, used as an antifreeze and in the production of polyesters.
Glycolic acid: A hydroxy acid used in skincare products and as a chemical intermediate.
Bis(2-hydroxyethyl) terephthalate: A monomer used in the production of polyethylene terephthalate (PET) plastics
Uniqueness
Ethylene bis(hydroxyacetate) is unique due to its dual ester and hydroxyl functionalities, which provide it with a combination of reactivity and solubility properties not found in simpler compounds like ethylene glycol or glycolic acid. This makes it particularly valuable in applications requiring both ester and hydroxyl group reactivity .
特性
CAS番号 |
52767-61-0 |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC名 |
2-(2-hydroxyacetyl)oxyethyl 2-hydroxyacetate |
InChI |
InChI=1S/C6H10O6/c7-3-5(9)11-1-2-12-6(10)4-8/h7-8H,1-4H2 |
InChIキー |
KCZIRQGMWBGPRP-UHFFFAOYSA-N |
正規SMILES |
C(COC(=O)CO)OC(=O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


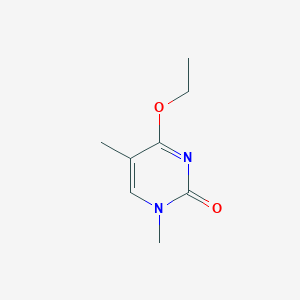
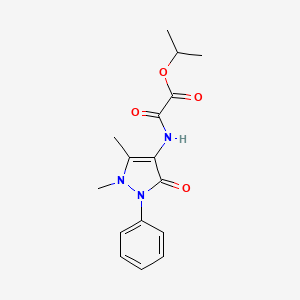

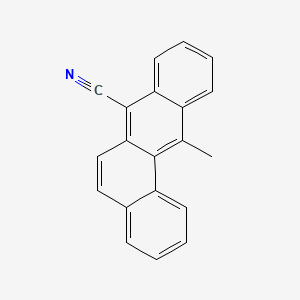

![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
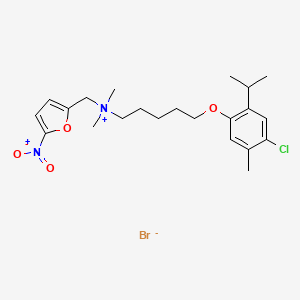
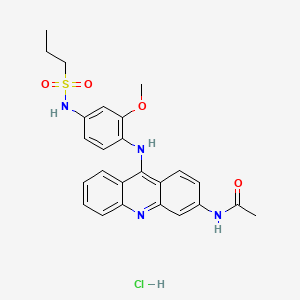
![2,9-Diethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b]azepin-5-one](/img/structure/B13761368.png)
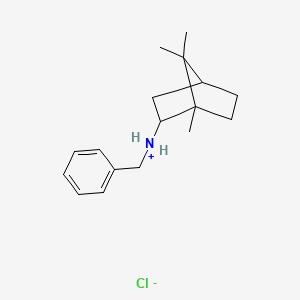

![(3S,5S,8R,9S,10S,13S,14S)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B13761374.png)
